Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the esterification of cyclopentaneacetic acid with propyl alcohol . The reaction typically occurs under acidic conditions, resulting in the formation of the propyl ester. Detailed synthetic pathways and optimization strategies can be found in relevant literature .

Molecular Structure Analysis

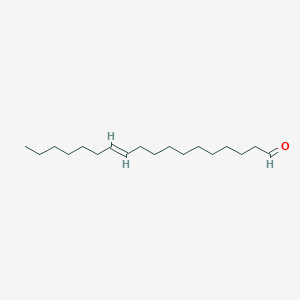

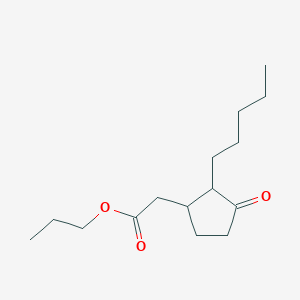

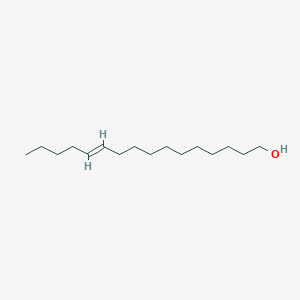

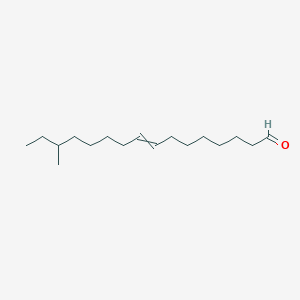

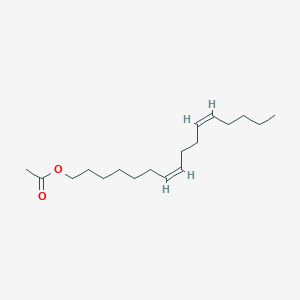

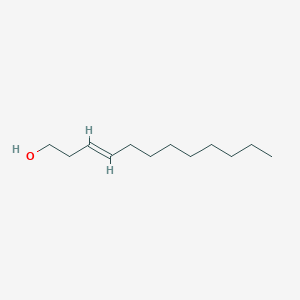

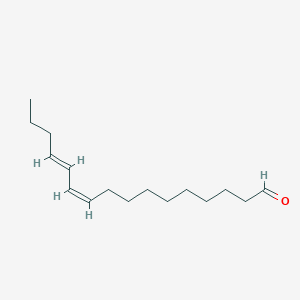

The molecular structure of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester consists of a cyclopentane ring with an attached acetic acid moiety. The 3-oxo-2-pentyl group contributes to its unique fragrance and flavor. Researchers have characterized its stereochemistry and confirmed its stability .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including ester hydrolysis, oxidation, and nucleophilic substitution. Its reactivity profile is essential for understanding its behavior in different environments. Researchers have investigated its reactions with other functional groups and explored potential applications .

Scientific Research Applications

Pest Control in Crop Production

Prohydrojasmon (PDJ), an analog of jasmonic acid (JA), has been found to induce direct and indirect defenses against herbivores in non-infested plants . Experiments conducted in pesticide-free Japanese radish fields showed that the number of aphids, leaf-mining fly larvae, vegetable weevils, and thrips was significantly lower on the plants treated with PDJ than on the control plants . This suggests that PDJ could be used for pest control in crop production .

Attracting Parasitoid Wasps

Application of PDJ to Japanese radish plants attracted more parasitoid wasps on the treated plants than on the control plants . This is beneficial as these wasps are natural enemies of aphids, helping to control their population .

Inducing Plant Volatiles

PDJ application induced the release of eight terpenoids and methyl salicylate in the headspace of the treated plants . Some of these volatiles might be responsible for attracting aphid-parasitoid wasps in the field .

Upregulation of Defense Pathways

The genes of the JA and salicylic acid signaling pathways were differentially upregulated in the plants treated with PDJ . This suggests that PDJ treatments can enhance the plant’s natural defense mechanisms .

Promotion of Phytochemical Production

PDJ is primarily used as a growth regulator, but it has also been found to promote the accumulation of phenolic compounds in red leaf lettuce . These compounds reportedly have various functions affecting human physiology .

Enhancement of Anthocyanin Synthesis

PDJ treatments have been found to enhance the expression of genes involved in the synthesis of anthocyanins . This results in an increase in the quantities of these compounds, which are known for their antioxidant properties .

Mechanism of Action

Prohydrojasmon racemate, also known as Propyl 2-(3-oxo-2-pentylcyclopentyl)acetate or Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester, is a synthetic jasmonate derivative primarily used as a plant growth regulator .

Target of Action

The primary target of Prohydrojasmon racemate is the jasmonic acid pathway in plants . This pathway plays a crucial role in plant growth, development, and stress responses .

Mode of Action

Prohydrojasmon racemate functions as a functional analogue of Jasmonic acid (JA) . It interacts with the jasmonic acid pathway, influencing the regulation of plant growth and development .

Biochemical Pathways

Prohydrojasmon racemate affects the biosynthesis of anthocyanins and phenolic compounds in plants . It enhances the expression of genes involved in these synthesis pathways, such as PAL, F3H, and ANS . This results in an increase in the quantities of these compounds, which have various functions affecting plant physiology .

Result of Action

Prohydrojasmon racemate promotes the accumulation of phenolic compounds in plant parts . An LC-MS analysis revealed that these accumulated compounds include cyanidin-3-O-glucoside, cyanidin-3-O-(6"-O-malonyl)-glucoside, cyanidin-3-O-(6"-O-malonyl)-glucoside methyl ester, caffeoyltartaric acid, chlorogenic acid, caffeoylmalic acid, chicoric acid, and dicaffeoylquinic acid .

Safety and Hazards

While this compound is generally considered safe for use in perfumery and cosmetics, it is essential to follow safety guidelines. Avoid direct skin contact and inhalation of concentrated vapors. Always handle it in a well-ventilated area. Consult safety data sheets (SDS) for specific handling precautions .

Future Directions

properties

IUPAC Name |

propyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDFPNNPBMREIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870056 | |

| Record name | Propyl (3-oxo-2-pentylcyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester | |

CAS RN |

158474-72-7 | |

| Record name | Propyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158474-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl (3-oxo-2-pentylcyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)